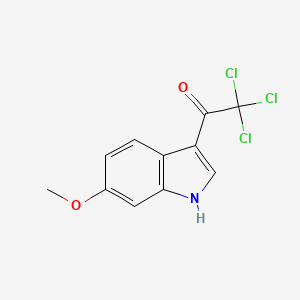![molecular formula C8H4N2S B13677178 Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)
Benzo[d]isothiazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]isothiazole-5-carbonitrile is a heterocyclic compound that features a fused benzene and isothiazole ring system with a nitrile group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with a nitrile-containing reagent under acidic or basic conditions. Another approach involves the use of metal-catalyzed cyclization reactions, where transition metals like palladium or copper facilitate the formation of the isothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis platforms to optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions: Benzo[d]isothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Benzo[d]isothiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of benzo[d]isothiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions often involve π-π stacking, hydrogen bonding, and hydrophobic interactions .
類似化合物との比較
Benzo[d]isothiazole-6-carbonitrile: Similar structure but with the nitrile group at the 6-position.
Isothiazole: A simpler structure lacking the fused benzene ring.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but lacks the benzene fusion
Uniqueness: Benzo[d]isothiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fused ring system and nitrile group make it a versatile scaffold for drug design and development .
特性
分子式 |
C8H4N2S |
|---|---|
分子量 |
160.20 g/mol |
IUPAC名 |
1,2-benzothiazole-5-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H |
InChIキー |
UZGTUCACZJXESW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C#N)C=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
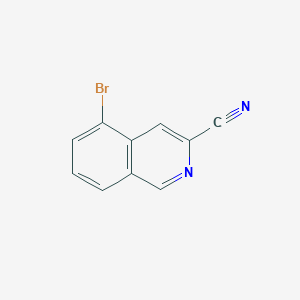
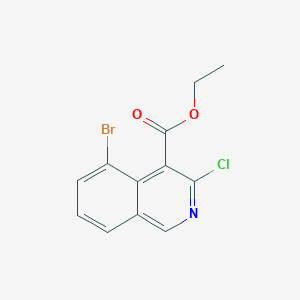
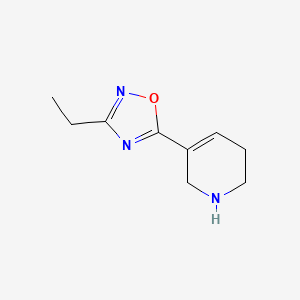
![1,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13677120.png)
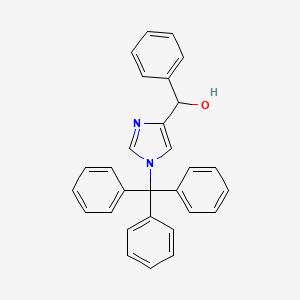
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
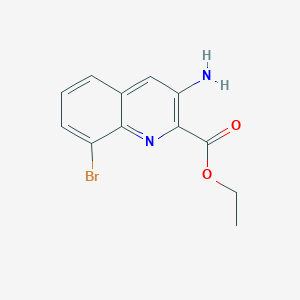
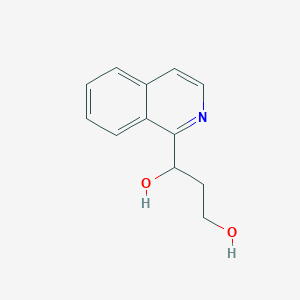
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)

